molecular formula C10H13NO2S B1342705 5-(Thiomorpholinomethyl)furan-2-carbaldehyde CAS No. 392659-96-0

5-(Thiomorpholinomethyl)furan-2-carbaldehyde

Cat. No. B1342705
CAS RN: 392659-96-0
M. Wt: 211.28 g/mol
InChI Key: YAHFFZSFLGRPSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan-2-carbaldehyde derivatives has been studied extensively. A protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions has been presented . The product was characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .


Molecular Structure Analysis

The molecular structure of 5-(Thiomorpholinomethyl)furan-2-carbaldehyde consists of a furan ring with a thiomorpholinomethyl group and a carbaldehyde group attached. The molecular weight of the compound is 211.28 g/mol.


Chemical Reactions Analysis

Furfural, an important starting material for a large number of reactions, plays an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals, dyes, or polymeric materials . It can be obtained from renewable resources, attracting reasonable interest in terms of green chemistry .

Scientific Research Applications

Synthesis and Spectroscopic Characterization

This compound can be synthesized in a one-step process using adapted Vilsmeier conditions . The product is characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy . This synthesis protocol is important for the production of the compound in quantitative yield .

Isotope Labeling

The compound plays a key role in isotope labeling, a concept used in modern organic chemistry to track compounds, understand metabolisms, or clarify reaction mechanisms . Because of the stronger deuterium–carbon bond, deuterated drug molecules can alter the metabolism and help to improve pharmacokinetic or toxicological properties .

Medicinal Chemistry

In medicinal chemistry, furan derivatives, including this compound, have taken on a special position . They are used as an essential synthetic technique in the search for new drugs .

Antibacterial Activity

Furan-containing compounds, including this one, exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . They have shown therapeutic advantages such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Renewable Resources

Furfural, which can be obtained from renewable resources, has attracted reasonable interest in terms of green chemistry . This compound, being a derivative of furfural, is part of this interest.

Synthesis of Value-Added Chemicals

Glucose and fructose, which are among the most abundant plant-derived carbohydrates, have been converted into building blocks for the synthesis of value-added chemicals used in drug discovery and in the synthesis of polymers among other industrial applications . This compound, as a derivative of furfural, is part of these building blocks.

properties

IUPAC Name

5-(thiomorpholin-4-ylmethyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-8-10-2-1-9(13-10)7-11-3-5-14-6-4-11/h1-2,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHFFZSFLGRPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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